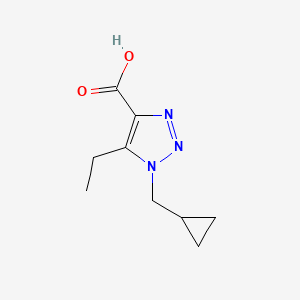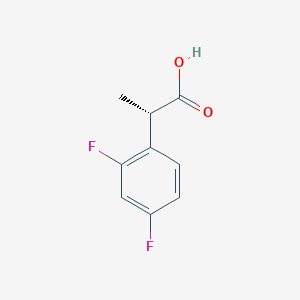
(S)-2-(2,4-Difluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,4-difluorophenyl)propanoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a propanoic acid group attached to a difluorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,4-difluorobenzene.
Functional Group Introduction:
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography may be employed.
Industrial Production Methods: In an industrial setting, the production of (2S)-2-(2,4-difluorophenyl)propanoic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: This method involves the reduction of a precursor compound in the presence of a catalyst to introduce the desired functional groups.
Continuous Flow Synthesis: This technique allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
化学反应分析
Types of Reactions: (2S)-2-(2,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
Chemistry: (2S)-2-(2,4-difluorophenyl)propanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound’s structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) makes it a candidate for the development of new therapeutic agents with anti-inflammatory properties.
Industry: In the industrial sector, (2S)-2-(2,4-difluorophenyl)propanoic acid is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S)-2-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
(2RS)-2-(4-Formylphenyl)propanoic Acid: This compound shares a similar propanoic acid group but differs in the substituents on the phenyl ring.
(2RS)-2-(4-Butylphenyl)propanoic Acid: Another similar compound with a butyl group instead of fluorine atoms on the phenyl ring.
Uniqueness: The presence of two fluorine atoms on the phenyl ring of (2S)-2-(2,4-difluorophenyl)propanoic acid imparts unique electronic properties, making it distinct from other similar compounds. These fluorine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C9H8F2O2 |
|---|---|
分子量 |
186.15 g/mol |
IUPAC 名称 |
(2S)-2-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 |
InChI 键 |
MUQVSIADQYTHLW-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)C(=O)O |
规范 SMILES |
CC(C1=C(C=C(C=C1)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


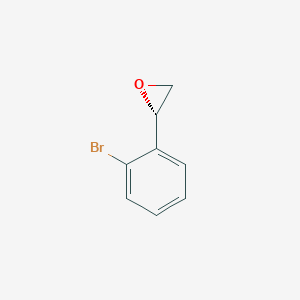
![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
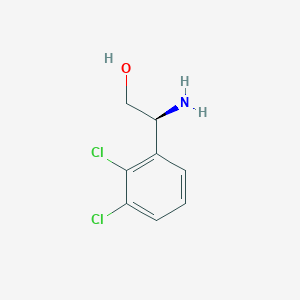
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)

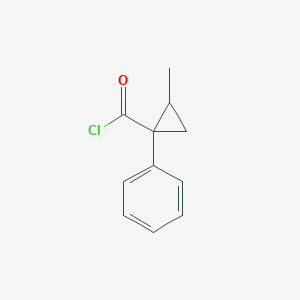
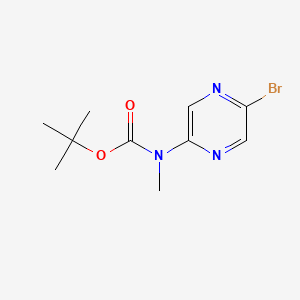
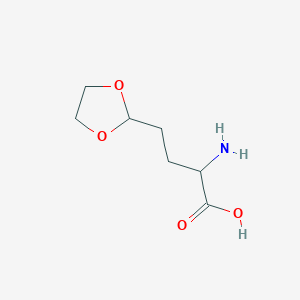
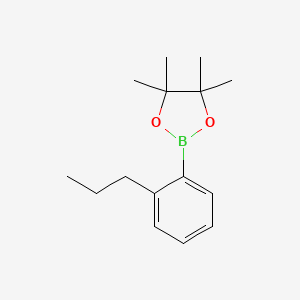
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
